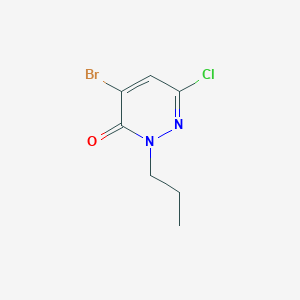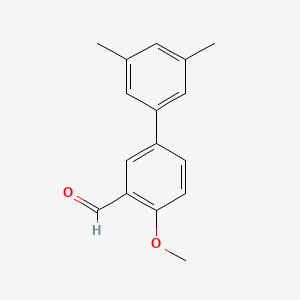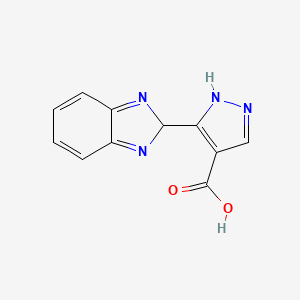
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(thiophen-3-ylmethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(thiophen-3-ylmethyl)-1H-pyrazole is a complex organic compound that features a boronate ester group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(thiophen-3-ylmethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the pyrazole ring with a thiophen-3-ylmethyl halide.
Boronate Ester Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the pyrazole ring or the boronate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the pyrazole ring or boronate ester.
Substitution: Various aryl or vinyl-substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology
Bioconjugation: The boronate ester group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(thiophen-3-ylmethyl)-1H-pyrazole depends on its application. In catalysis, it may act as a ligand that stabilizes transition metal complexes. In bioconjugation, the boronate ester group forms reversible covalent bonds with diols, facilitating the attachment of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole: Lacks the thiophen-3-ylmethyl group.
1-(Thiophen-3-ylmethyl)-1H-pyrazole: Lacks the boronate ester group.
Uniqueness
The presence of both the boronate ester group and the thiophen-3-ylmethyl group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(thiophen-3-ylmethyl)-1H-pyrazole makes it unique, providing a combination of reactivity and functionality that is not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C14H19BN2O2S |
|---|---|
Peso molecular |
290.2 g/mol |
Nombre IUPAC |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(thiophen-3-ylmethyl)pyrazole |
InChI |
InChI=1S/C14H19BN2O2S/c1-13(2)14(3,4)19-15(18-13)12-7-16-17(9-12)8-11-5-6-20-10-11/h5-7,9-10H,8H2,1-4H3 |
Clave InChI |
MTWHNDFFCGFSJS-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


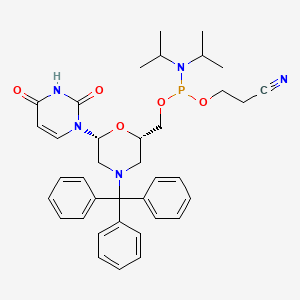

![2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723733.png)
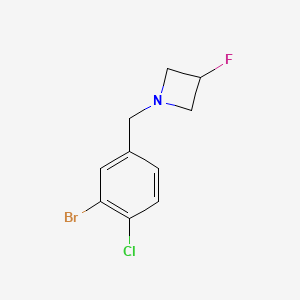

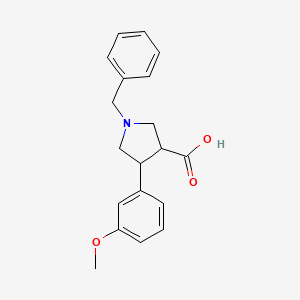
![1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13723768.png)
amine](/img/structure/B13723780.png)
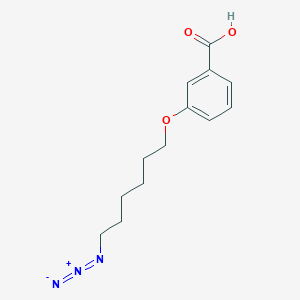
![(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)

